Dgdiqdp
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Overview
Description
Preparation Methods
The synthesis of Dgdiqdp involves specific reaction conditions and reagents. One common method includes the reaction of guanosine diphosphate with quinoxalines under controlled conditions.
Chemical Reactions Analysis
Dgdiqdp undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Dgdiqdp has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study DNA adduct formation and its implications in mutagenesis.
Biology: Researchers use this compound to investigate the mechanisms of DNA damage and repair.
Industry: While its industrial applications are limited, this compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Dgdiqdp involves its interaction with DNA, forming adducts that can lead to mutations. These adducts interfere with the normal replication and transcription processes, potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA damage response and repair .
Comparison with Similar Compounds
Dgdiqdp can be compared with other DNA adduct-forming compounds such as:
Benzo[a]pyrene diol epoxide: Known for its role in tobacco-related cancers.
Aflatoxin B1: A potent carcinogen found in contaminated food.
N-nitrosamines: Commonly found in processed meats and known for their carcinogenic properties. What sets this compound apart is its specific structure and the unique way it interacts with DNA, making it a valuable compound for studying the mechanisms of DNA damage and repair .
Properties
CAS No. |
152432-43-4 |
---|---|
Molecular Formula |
C21H24N10O10P2 |
Molecular Weight |
638.4 g/mol |
IUPAC Name |
[5-[2-amino-8-[(E)-(3,8-dimethyl-3aH-imidazo[4,5-f]quinoxalin-2-ylidene)amino]-6-oxo-1H-purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H24N10O10P2/c1-8-6-23-9-3-4-10-15(14(9)24-8)25-20(30(10)2)29-21-26-16-17(27-19(22)28-18(16)32)31(21)13-5-11(41-43(36,37)38)12(40-13)7-39-42(33,34)35/h3-4,6,10-13H,5,7H2,1-2H3,(H2,33,34,35)(H2,36,37,38)(H3,22,27,28,32)/b29-20- |
InChI Key |
WPTGIBRMTSWECG-BRPDVVIDSA-N |
Isomeric SMILES |
CC1=CN=C2C=CC3C(=N/C(=N/C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)/N3C)C2=N1 |
Canonical SMILES |
CC1=CN=C2C=CC3C(=NC(=NC4=NC5=C(N4C6CC(C(O6)COP(=O)(O)O)OP(=O)(O)O)N=C(NC5=O)N)N3C)C2=N1 |
Origin of Product |
United States |
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